N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine
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Overview
Description
N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a tetrahydrothiopyran ring and a methoxybutylamine side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran with 1-methoxybutan-2-amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran derivatives: Compounds with similar tetrahydrothiopyran rings but different substituents.
Methoxybutylamine derivatives: Compounds with similar methoxybutylamine side chains but different core structures.
Uniqueness
N-(1-Methoxybutan-2-yl)tetrahydro-2H-thiopyran-4-amine is unique due to its combination of a tetrahydrothiopyran ring and a methoxybutylamine side chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-methoxybutan-2-yl)thian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-3-9(8-12-2)11-10-4-6-13-7-5-10/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWNQDURLGUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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